3-Phenylpropyl benzoate 3-Phenylpropyl benzoate
Brand Name: Vulcanchem
CAS No.: 60045-26-3
VCID: VC3879438
InChI: InChI=1S/C16H16O2/c17-16(15-11-5-2-6-12-15)18-13-7-10-14-8-3-1-4-9-14/h1-6,8-9,11-12H,7,10,13H2
SMILES: C1=CC=C(C=C1)CCCOC(=O)C2=CC=CC=C2
Molecular Formula: C16H16O2
Molecular Weight: 240.3 g/mol

3-Phenylpropyl benzoate

CAS No.: 60045-26-3

Cat. No.: VC3879438

Molecular Formula: C16H16O2

Molecular Weight: 240.3 g/mol

* For research use only. Not for human or veterinary use.

3-Phenylpropyl benzoate - 60045-26-3

Specification

CAS No. 60045-26-3
Molecular Formula C16H16O2
Molecular Weight 240.3 g/mol
IUPAC Name 3-phenylpropyl benzoate
Standard InChI InChI=1S/C16H16O2/c17-16(15-11-5-2-6-12-15)18-13-7-10-14-8-3-1-4-9-14/h1-6,8-9,11-12H,7,10,13H2
Standard InChI Key ONPVMQLRVWKFFL-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCCOC(=O)C2=CC=CC=C2
Canonical SMILES C1=CC=C(C=C1)CCCOC(=O)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Characterization

3-Phenylpropyl benzoate (CAS No. 60045-26-3) is an aromatic ester with the molecular formula C16H16O2\text{C}_{16}\text{H}_{16}\text{O}_{2}. Its IUPAC name, 3-phenylpropyl benzoate, reflects its structure: a benzoic acid moiety esterified with 3-phenylpropanol . The compound’s canonical SMILES string, \text{C1=CC=C(C=C1)CCCOC(=O)C2=CC=CC=C2, highlights the phenylpropyl chain linked via an ester bond to a benzoyl group .

Molecular and Crystallographic Data

The molecular weight of 3-phenylpropyl benzoate is 240.30 g/mol, with a monoisotopic mass of 240.115 Da . X-ray crystallography data, though limited for this specific compound, suggests that analogous esters like ethyl 3-(3-phenylpropyl)benzoate form stable crystals suitable for structural analysis . The compound’s topological polar surface area (26.3 Ų) and rotatable bond count (6) indicate moderate flexibility, which influences its physicochemical behavior .

Spectral Signatures

Nuclear magnetic resonance (NMR) spectroscopy of related esters, such as ethyl 4-(3-phenylpropyl)benzoate, reveals characteristic peaks:

  • 1H^1\text{H} NMR: Aromatic protons resonate between δ\delta 7.18–7.59 ppm, while methylene groups in the propyl chain appear at δ\delta 2.05–2.70 ppm .

  • 13C^{13}\text{C} NMR: The carbonyl carbon of the ester group is observed at δ\delta 167–170 ppm, with aromatic carbons in the range of δ\delta 125–142 ppm .

Infrared (IR) spectroscopy shows a strong absorption band at \sim1735 cm1^{-1}, corresponding to the ester carbonyl group .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The esterification of benzoic acid with 3-phenylpropanol is the most direct route. A typical procedure involves:

  • Acid Activation: Benzoic acid is treated with thionyl chloride (SOCl2\text{SOCl}_2) to form benzoyl chloride .

  • Esterification: Reacting benzoyl chloride with 3-phenylpropanol in the presence of a base (e.g., triethylamine) yields 3-phenylpropyl benzoate .

  • Purification: Crude product is purified via column chromatography or recrystallization .

Alternative methods include using dehydrating agents like dicyclohexylcarbodiimide (DCC) or benzoic anhydrides to drive esterification . For example, 2,6-dimethyl-4-nitrobenzoic anhydride (DMNBA) has been employed as a coupling reagent, achieving yields >90% under mild conditions .

Industrial Manufacturing

Large-scale production optimizes solvent systems and catalysts. A patented process employs tin(II) oxide as a catalyst, operating at 60–100°C under nitrogen to minimize side reactions . Key challenges include controlling impurities such as color bodies (APHA >100), which form via thermal degradation of reactants .

Physicochemical Properties

Thermodynamic Parameters

PropertyValueSource
Density (25°C)1.087 g/cm³
Boiling Point366.2°C at 760 mmHg
Refractive Index1.562
Vapor Pressure (25°C)1.49×1051.49 \times 10^{-5} mmHg

Solubility and Partitioning

3-Phenylpropyl benzoate is lipophilic (logP=3.8\log P = 3.8), with negligible solubility in water (<0.1 mg/L) . It exhibits high solubility in organic solvents:

  • Ethanol: 450 g/L

  • Dichloromethane: >500 g/L

  • Diethyl ether: 320 g/L

Applications and Industrial Uses

Flavoring and Fragrance

Approved by the European Food Safety Authority (EFSA) as a flavoring agent (FL No. 09.836), it imparts sweet, balsamic notes to foods and cosmetics . The compound’s low odor threshold (0.2 ppb) makes it effective in trace amounts .

Plasticizers in Polymer Chemistry

Recent patents highlight its role as a non-phthalate plasticizer in polyvinyl chloride (PVC) plastisols . Key advantages include:

  • Low Viscosity: 12,000 cP at 25°C (vs. 18,000 cP for diethylhexyl phthalate) .

  • Thermal Stability: Decomposition onset at 280°C, suitable for high-temperature processing .

  • Migration Resistance: <0.5% weight loss after 30 days at 40°C .

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing tricyclic ABE ring systems, which are structural analogs of neuroactive alkaloids like methyllycaconitine . Its ester group undergoes hydrolysis to yield 3-phenylpropanol, a key intermediate in antidepressant synthesis .

ParameterPredictionProbability
Blood-Brain BarrierBBB+0.9840
Human Intestinal AbsorptionHIA+0.9886
Caco-2 PermeabilityHigh0.8425
Ames MutagenicityNegative0.8912

Environmental Impact

Future Research Directions

  • Green Synthesis: Developing biocatalytic routes using lipases (e.g., Candida antarctica Lipase B) to replace toxic catalysts .

  • Drug Delivery: Exploiting its BBB permeability for neuroactive drug formulations .

  • Polymer Blends: Optimizing compatibility with biopolymers like polylactic acid (PLA) for sustainable packaging .

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